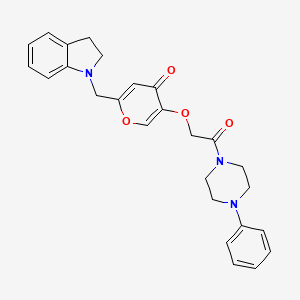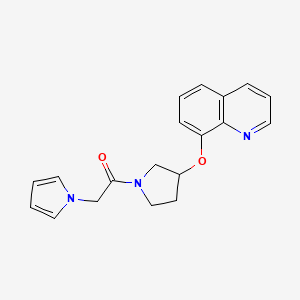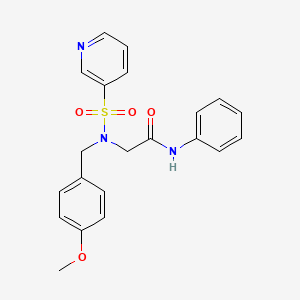
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
-
Formation of the Pyridine Sulfonamide Intermediate
Starting Material: Pyridine-3-sulfonyl chloride.
Reaction: React with 4-methoxybenzylamine in the presence of a base such as triethylamine.
Conditions: Typically carried out in an organic solvent like dichloromethane at room temperature.
-
Acylation Step
Intermediate: The pyridine sulfonamide intermediate is then acylated with phenylacetyl chloride.
Conditions: This step is usually performed in the presence of a base like pyridine to neutralize the hydrochloric acid by-product.
-
Final Product Formation
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include:
Scaling up reaction volumes: .
Using continuous flow reactors: to improve reaction efficiency.
Implementing automated purification systems: to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the sulfonamide group to a sulfinamide or even a sulfide.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically carried out in polar solvents under mild heating.
Products: Substitution reactions can modify the aromatic rings or the sulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism by which 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve:
Binding to enzyme active sites: , inhibiting their activity.
Interacting with receptor proteins: , modulating signal transduction pathways.
Altering cellular processes: through its chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide: Similar structure but with an additional methoxy group on the phenyl ring.
N-(4-methoxybenzyl)-N-phenylacetamide: Lacks the pyridine sulfonamide group, which may affect its reactivity and biological activity.
Uniqueness
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide is unique due to the presence of both the pyridine sulfonamide and the phenylacetamide groups. This combination of functional groups provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-19-11-9-17(10-12-19)15-24(29(26,27)20-8-5-13-22-14-20)16-21(25)23-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHMEYRYSMLWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2896211.png)
![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2896212.png)

![ethyl 4-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2896216.png)

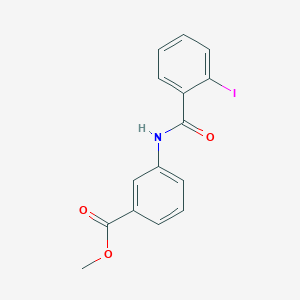
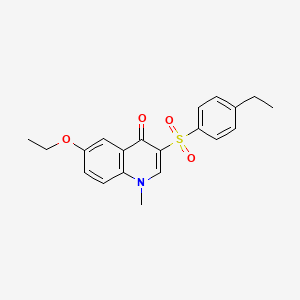
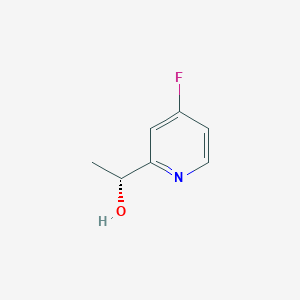
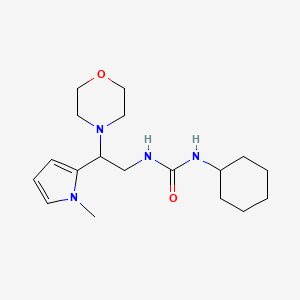

![3-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2896228.png)
